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Pyridoxal phosphate - 853645-22-4

Pyridoxal phosphate

Catalog Number: EVT-1211277
CAS Number: 853645-22-4
Molecular Formula: C8H10NO6P
Molecular Weight: 247.14 g/mol
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Product Introduction

Description

Pyridoxal phosphate (PLP) is the biologically active form of vitamin B6, an essential nutrient for humans. [, ] PLP plays a crucial role in numerous metabolic reactions, including those involved in amino acid metabolism, neurotransmitter synthesis, and energy production. [, ]

Future Directions

Future research directions include investigating the role of PLP in the development of novel therapeutic strategies targeting PLP-dependent enzymes. [] Additionally, understanding the intricate mechanisms by which PLP modulates enzyme activity and its potential role in various disease states remains an area of active research. []

Metabolic Regulation

Pyridoxine

  • Relevance: Pyridoxine is converted to pyridoxal phosphate by the enzyme pyridoxine phosphate oxidase. [] This conversion is essential for pyridoxal phosphate's role as a coenzyme in many metabolic reactions. Deficiency of pyridoxine can lead to decreased pyridoxal phosphate levels, impacting various metabolic processes. [, , ]

Pyridoxal

    Pyridoxamine

    • Relevance: Pyridoxamine is phosphorylated to pyridoxamine phosphate, which can then be converted to pyridoxal phosphate by pyridoxamine phosphate oxidase. [] This highlights the interconvertibility of the various forms of vitamin B6, ultimately leading to the production of the active coenzyme.

    Pyridoxamine Phosphate

    • Relevance: Pyridoxamine phosphate is a substrate for the enzyme pyridoxamine phosphate oxidase, which catalyzes its conversion to pyridoxal phosphate. [] This enzymatic step is crucial for maintaining the cellular levels of pyridoxal phosphate and ensuring the proper function of pyridoxal phosphate-dependent enzymes.

    Pyridoxine Phosphate

    • Relevance: Pyridoxine phosphate is converted to pyridoxal phosphate by the enzyme pyridoxine phosphate oxidase. [] This enzymatic reaction is essential for utilizing dietary pyridoxine to synthesize the active coenzyme required for numerous metabolic processes.

    5'-p-Fluorosulfonylbenzoyladenosine

    • Relevance: In studies on the enzyme glutamine synthetase, 5'-p-fluorosulfonylbenzoyladenosine was used to identify the lysine residue involved in ATP binding. [] This research indirectly relates to pyridoxal phosphate as it investigates the active site of an enzyme that is involved in amino acid metabolism, a pathway where pyridoxal phosphate plays a significant role as a coenzyme.

    Thiourea Dioxide

    • Relevance: Thiourea dioxide was utilized as a modifying agent to investigate the role of lysine residues in the activity of glutamine synthetase. [] The study's focus on amino acid metabolism indirectly links to the function of pyridoxal phosphate, highlighting its broader relevance in this biochemical pathway.

    Isoniazid

    • Relevance: Isoniazid can inhibit pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to form pyridoxal phosphate. [, ] This inhibition can lead to a decrease in pyridoxal phosphate levels and consequently impair the function of pyridoxal phosphate-dependent enzymes.

    Deoxypyridoxine

    • Relevance: Deoxypyridoxine decreases the concentration of pyridoxal phosphate and increases pyridoxal kinase activity, suggesting a regulatory relationship between these two compounds. [] This highlights the importance of maintaining appropriate pyridoxal phosphate levels for normal brain function.

    L-Serine

    • Relevance: L-serine forms an external aldimine with pyridoxal phosphate in the active site of a mutant tryptophan synthase β2 subunit, mimicking the internal aldimine present in the wild-type enzyme. [] This interaction stabilizes pyridoxal phosphate binding and enhances the affinity for the α subunit, demonstrating the importance of the aldimine formation for enzyme structure and function.

    Aminooxyacetic acid

    • Relevance: Aminooxyacetic acid is a potent inhibitor of glutamate decarboxylase, an enzyme that requires pyridoxal phosphate as a cofactor. [] The inhibition studies using aminooxyacetic acid provide insights into the enzyme's active site and the role of pyridoxal phosphate in its catalytic mechanism.

    Pyridoxal Phosphate Oxime-O-Acetic Acid (PLPOAA)

    • Relevance: PLPOAA acts as a weaker inhibitor of glutamate decarboxylase compared to aminooxyacetic acid. [] This difference in inhibitory potency suggests that PLPOAA may have a different binding mode or interact with a distinct subpopulation of glutamate decarboxylase, highlighting the complexity of pyridoxal phosphate-dependent enzyme regulation.

    N-(5′-Phosphopyridoxyl) Amino Acids

    • Relevance: N-(5′-phosphopyridoxyl) amino acids act as inhibitors of glutamate decarboxylase. [] These compounds, by mimicking a key intermediate in the enzyme's catalytic cycle, provide valuable tools for studying the mechanism of pyridoxal phosphate-dependent decarboxylation reactions.

    Phenylhydrazine

    • Relevance: Phenylhydrazine forms a chromophoric complex with pyridoxal phosphate in pig plasma benzylamine oxidase, allowing for the study of their interaction kinetics. [] This interaction serves as a model for understanding the binding of substrates to the pyridoxal phosphate cofactor in this enzyme.

    Dopamine

    • Relevance: The synthesis of dopamine from L-DOPA is catalyzed by dopa decarboxylase, a pyridoxal phosphate-dependent enzyme. [] This link emphasizes the essential role of pyridoxal phosphate in neurotransmitter biosynthesis and the potential impact of its deficiency on neurological function.

    Norepinephrine

    • Relevance: The synthesis of norepinephrine also relies on pyridoxal phosphate as a cofactor for the enzyme dopamine β-hydroxylase, which converts dopamine to norepinephrine. [] This underscores the critical role of pyridoxal phosphate in maintaining normal levels of neurotransmitters essential for proper nervous system function.

    L-Glutamate

    • Relevance: L-Glutamate is the substrate for glutamate decarboxylase, a pyridoxal phosphate-dependent enzyme that catalyzes the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). [] This connection highlights the crucial role of pyridoxal phosphate in regulating the balance between excitatory and inhibitory neurotransmission in the brain.
    Source and Classification

    Pyridoxal phosphate is classified as a coenzyme derived from vitamin B6, specifically pyridoxine. It plays a crucial role in various enzymatic reactions, particularly those involving amino acids. The compound is recognized for its ability to facilitate transamination, decarboxylation, and racemization reactions, making it essential for amino acid metabolism and neurotransmitter synthesis .

    Synthesis Analysis

    Pyridoxal phosphate can be synthesized through several methods:

    1. Enzymatic Synthesis: One common method involves the enzymatic conversion of pyridoxine to pyridoxal phosphate using pyridoxal kinase. This reaction requires adenosine triphosphate (ATP) as a phosphate donor .
    2. Chemical Synthesis: A notable chemical synthesis method includes:
      • Adding phenetidine to a pyridoxal solution to form a pyridoxal Schiff base.
      • Dissolving this Schiff base in an ionic liquid and adding polyphosphoric acid for phosphorylation.
      • Following this step with hydrolysis purification to yield pyridoxal phosphate .
    3. Alternative Methods: Other methods involve using pyridoxine hydrochloride or employing various reaction conditions to optimize yield and efficiency. For example, using N,N-dimethylethylenediamine under specific temperature and time conditions can enhance the production of pyridoxal phosphate .
    Molecular Structure Analysis

    Pyridoxal phosphate has the molecular formula C₈H₁₀N₁O₆P and a molecular weight of 247.14 g/mol. Its structure features:

    • A pyridine ring (the core structure of vitamin B6).
    • An aldehyde group at the 4-position.
    • A phosphate group attached to the hydroxyl group at the 5-position.

    The presence of these functional groups allows pyridoxal phosphate to participate in various biochemical reactions by forming temporary covalent bonds with substrates .

    Chemical Reactions Analysis

    Pyridoxal phosphate is involved in several key biochemical reactions:

    • Transamination: It acts as an amino group acceptor, facilitating the transfer of amino groups between amino acids and keto acids.
    • Decarboxylation: Pyridoxal phosphate is crucial in converting amino acids into their corresponding amines by removing carboxyl groups.
    • Racemization: It aids in converting one enantiomer of an amino acid into another, which is vital for maintaining the balance of amino acid pools in cells .

    The catalytic mechanism typically involves the formation of an aldimine intermediate with the substrate, which subsequently undergoes rearrangement or elimination depending on the specific reaction pathway.

    Mechanism of Action

    The mechanism of action for pyridoxal phosphate involves its ability to form a covalent bond with the amino group of substrates, resulting in an external aldimine. This intermediate can then undergo various transformations depending on the enzyme catalyzing the reaction. The unifying principle across these reactions is the formation of an internal aldimine that stabilizes transition states during enzymatic activity .

    Key Points:

    • Formation of aldimine intermediates.
    • Enzyme specificity influences reaction pathways.
    • Essential for neurotransmitter synthesis (e.g., serotonin from tryptophan).
    Physical and Chemical Properties Analysis

    Pyridoxal phosphate exhibits several important physical and chemical properties:

    • Solubility: It is soluble in water due to its polar nature.
    • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature.
    • Melting Point: The melting point typically ranges around 200 °C.

    These properties are critical for its function as a coenzyme within biological systems, allowing it to remain active under various physiological conditions .

    Applications

    Pyridoxal phosphate has diverse applications across several fields:

    • Biochemistry: It serves as a cofactor for over 100 enzymes involved in amino acid metabolism.
    • Pharmaceuticals: Research into pyridoxal phosphate analogs aims to develop new drugs targeting neurological disorders linked to amino acid imbalances.
    • Nutrition: As a form of vitamin B6, it plays a significant role in dietary supplements aimed at improving metabolic health.

    Moreover, ongoing studies explore its potential as a therapeutic agent in managing metabolic diseases and neurodegenerative disorders due to its central role in neurotransmitter synthesis .

    Introduction to Pyridoxal Phosphate

    Chemical Structure and Properties of PLP

    PLP belongs to the B₆ vitamer family, which includes pyridoxal (PL), pyridoxine (PN), pyridoxamine (PM), and their phosphorylated derivatives (PNP, PMP). The PLP molecule consists of a pyridine ring substituted at position 4 with a formyl group (aldehyde), at position 3 with a hydroxyl group, and at position 2 with a hydroxymethyl group that is phosphorylated at the 5′-position. This arrangement creates a multifunctional structure with several ionizable groups that dictate its biochemical behavior [1] [6].

    The phosphorylated hydroxymethyl group (-CH₂OPO₃²⁻) provides strong hydrogen-bonding capacity and facilitates enzyme binding. The C4 aldehyde group forms a critical Schiff base linkage (aldimine bond) with specific lysine residues in PLP-dependent enzymes, creating the "internal aldimine" that defines the resting state of these enzymes. During catalysis, substrate amino acids displace the lysine residue, forming an "external aldimine" complex that activates the substrate for subsequent transformations [6] [9].

    PLP's exceptional catalytic versatility stems from its ability to stabilize carbanionic intermediates through resonance delocalization across its conjugated pyridine system. This "electron sink" function permits cleavage of bonds to the α-carbon of amino acid substrates, enabling transformations at the α, β, or γ carbons. The cofactor can facilitate reactions through quinonoid, ketoenamine, or carbinolamine intermediates depending on the specific enzymatic reaction and catalytic mechanism [6].

    • Table 1: Catalytic Versatility of PLP-Dependent Enzymes
      Reaction TypeBond CleavageRepresentative EnzymesKey Intermediates
      TransaminationCα-HAminotransferasesQuinonoid, PMP
      DecarboxylationCα-COOHDecarboxylasesCarbanion
      RacemizationCα-HRacemasesQuinonoid
      Aldol CleavageCα-CβThreonine aldolasesKetoenamine
      β/γ-EliminationCβ-X/Cγ-XCystathionine β-lyaseCarbanion
      [3+2]-AnnulationMultiple bondsCycloleucine synthasesEnamine, quinonoid

    Recent structural studies have revealed how PLP-dependent enzymes direct reaction specificity through precise substrate positioning and electrostatic steering. For example, cycloleucine synthases discovered in 2024 utilize a novel [3+2]-annulation mechanism where an enamine nucleophile attacks the γ-carbon of S-adenosylmethionine, followed by an intramolecular aldol reaction to form the cyclopentane ring of 2-hydroxy or 2-aminocycloleucine products [5] [10]. This expands the known repertoire of PLP catalysis to include complex carbon-carbon bond-forming reactions previously unknown for this cofactor [5].

    Biosynthetic Pathways of PLP in Prokaryotes and Eukaryotes

    Organisms employ distinct strategies for PLP production, with prokaryotes utilizing de novo pathways and eukaryotes relying primarily on salvage mechanisms.

    Prokaryotic Biosynthesis

    Bacteria deploy two evolutionarily distinct de novo pathways for PLP synthesis:

    The DXP-dependent pathway (Figure 1B), first characterized in Escherichia coli, involves seven enzymatic steps converging from two metabolic branches. The longer branch converts erythrose 4-phosphate to 4-phosphohydroxy-L-threonine (4HTP) through the sequential actions of 4-phosphoerythronate dehydrogenase (Epd), 4-phosphoerythronate dehydrogenase (PdxB), and phosphoserine aminotransferase (SerC). The shorter branch generates deoxyxylulose 5-phosphate (DXP) from pyruvate and glyceraldehyde 3-phosphate via DXP synthase (Dxs). The enzyme PdxA then oxidatively decarboxylates 4HTP to 3-phosphohydroxy-1-aminoacetone, which condenses with DXP via PNP synthase (PdxJ) to form pyridoxine 5'-phosphate (PNP). Finally, FMN-dependent PNP oxidase (PdxH) oxidizes PNP to PLP [1] [9].

    The DXP-independent pathway operates in Bacillus subtilis, fungi, plants, and archaea. This route requires only two enzymes: PdxS (PLP synthase) and PdxT (glutaminase). PdxT hydrolyzes glutamine to glutamate and ammonia, while PdxS utilizes ribose 5-phosphate or glyceraldehyde 3-phosphate along with dihydroxyacetone phosphate to directly synthesize PLP. These enzymes form a dodecameric (PdxS₁₂) and dodecameric or tetrameric (PdxT₁₂ or PdxT₄) complex that channels ammonia between active sites, enhancing catalytic efficiency [7] [9].

    • Table 2: Comparative Analysis of Prokaryotic PLP Biosynthetic Pathways
      FeatureDXP-Dependent PathwayDXP-Independent Pathway
      Organismsγ-Proteobacteria (e.g., E. coli)Bacillus subtilis, Archaea, Fungi, Plants
      Key EnzymesDxs, PdxA, PdxJ, PdxHPdxS (PLP synthase), PdxT (glutaminase)
      PrecursorsErythrose 4-P, pyruvate, glyceraldehyde 3-PGlyceraldehyde 3-P, ribose 5-P, glutamine
      Complexity7 enzymes, 2 branches2-enzyme complex
      RegulationFeedback inhibition by PLPGlutamine channeling, PLP feedback
      Evolutionary DistributionEvolutionarily youngerAncient, widespread

    Eukaryotic Metabolism

    Eukaryotes lack de novo PLP synthesis capability (except plants) and instead employ sophisticated salvage pathways to interconvert dietary B₆ vitamers into PLP. Non-phosphorylated vitamers (PL, PN, PM) are absorbed in the jejunum through passive diffusion or specialized transporters like Tpn1p in yeast, which utilizes proton symport. Phosphorylated forms must first be dephosphorylated by phosphatases before absorption [1] [3].

    The canonical salvage pathway involves two key enzymes: pyridoxal kinase (PLK) phosphorylates PL, PN, and PM to their 5'-phosphate esters (PLP, PNP, PMP), while pyridox(am)ine 5'-phosphate oxidase (PNPOx) converts PNP and PMP to PLP using FMN as a cofactor and molecular oxygen as the electron acceptor. PNPOx is expressed ubiquitously but shows highest activity in the liver, brain, and kidneys. The enzyme undergoes significant allosteric regulation by PLP, which inhibits its activity to prevent toxic accumulation of free PLP [1] [7].

    PLP homeostasis in eukaryotes involves multiple protective mechanisms:

    • Binding to specific apo-enzymes
    • Formation of a Schiff base with serum albumin during circulation
    • Tight regulation by phosphatases (dephosphorylation) and pyridoxal reductase (reduction of PL to PN)
    • Degradation to 4-pyridoxic acid by aldehyde oxidase

    Genetic deficiencies in PNPOx cause severe neurological disorders, including neonatal epileptic encephalopathy, underscoring the critical importance of proper PLP salvage and distribution [1] [4].

    Historical Overview of PLP Discovery and Functional Characterization

    The journey to understanding vitamin B₆ began in 1934 when Paul György identified a "rat acrodynia-preventing factor" distinct from other B vitamins, designating it vitamin B₆. By 1938, Samuel Lepkovsky crystallized the factor from rice bran, and Richard Kuhn established its structure as pyridoxine in 1939. The phosphorylated derivative pyridoxal phosphate was first synthesized by Esmond Snell in 1945, who demonstrated its superior cofactor activity compared to non-phosphorylated vitamers in microbial growth assays [1] [7].

    The period from 1950-1970 witnessed elucidation of PLP's central mechanistic role in amino acid transformations. Alexander Braunstein and Esmond Snell established the transamination mechanism showing PLP interconversion to PMP during amino group transfer. William Jencks characterized the Schiff base formation (aldimine linkage) fundamental to PLP catalysis. By 1975, over 50 distinct PLP-dependent enzymes had been characterized, organized into functional classes by David Metzler [6] [9].

    The molecular biology era brought deeper structural insights:

    • 1980s: First X-ray crystal structures of PLP-dependent aspartate aminotransferase revealed the conserved active site architecture and catalytic residues.
    • 1990s: Discovery of two distinct PLP biosynthetic pathways (DXP-dependent in E. coli by Tadhg Begley; DXP-independent in B. subtilis by Ivo Tews).
    • 2000s: Structural characterization of the PLP synthase complex (PdxS/PdxT) by Andrew McCarthy and Peter Burkhard revealed glutamine channeling mechanisms.

    Recent breakthroughs include the discovery of novel PLP-dependent [3+2]-annulation reactions in cycloleucine synthases (2024) that construct quaternary amino acid pharmacophores. These enzymes catalyze tandem carbon-carbon bond formations using S-adenosylmethionine as an electrophile and in situ-generated enamines as nucleophiles, expanding PLP's catalytic repertoire to complex cyclization reactions [5] [10].

    Modern research focuses on PLP's non-canonical roles in gene regulation (e.g., mammalian transcription factors) and stress responses. The evolutionary trajectory of PLP-dependent enzymes continues to be refined through comparative genomics, revealing horizontal gene transfer events between bacteria and archaea that shaped vitamin B₆ metabolism [7] [9].

    • Table 3: Chronology of Key Discoveries in PLP Biochemistry

      YearDiscoveryKey Researchers
      1934Identification of vitamin B₆Paul György
      1938-1939Isolation and structural elucidation of pyridoxineSamuel Lepkovsky, Richard Kuhn
      1945Synthesis and cofactor identification of PLPEsmond Snell
      1952-1954Transamination mechanismAlexander Braunstein, Esmond Snell
      1960sSchiff base formation and general catalytic mechanismWilliam Jencks
      1985First high-resolution structure of PLP-dependent enzyme (aspartate aminotransferase)Johann Deisenhofer, George Lipscomb
      1999Characterization of DXP-dependent pathway in E. coliTadhg Begley
      2005Structural elucidation of PLP synthase complexAndrew McCarthy, Peter Burkhard
      2024Discovery of PLP-dependent cycloleucine synthasesYi Tang, Hosea Nelson
    • Table 4: Key Compounds in Pyridoxal Phosphate Biochemistry

      Compound NameChemical SynonymsRole in Metabolism
      Pyridoxal 5'-phosphatePLP, codecarboxylaseBiologically active cofactor
      PyridoxalPLTransport form, salvage precursor
      PyridoxinePN, vitamin B₆Dietary form
      Pyridoxine 5'-phosphatePNPSalvage pathway intermediate
      PyridoxaminePMGlycation inhibitor
      Pyridoxamine 5'-phosphatePMPTransamination intermediate
      4-Pyridoxic acidCataboliteExcreted metabolite
      Pyridoxal glutamateSchiff baseSerum-bound transport form

    Properties

    CAS Number

    853645-22-4

    Product Name

    Pyridoxal phosphate

    IUPAC Name

    (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate

    Molecular Formula

    C8H10NO6P

    Molecular Weight

    247.14 g/mol

    InChI

    InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)

    InChI Key

    NGVDGCNFYWLIFO-UHFFFAOYSA-N

    SMILES

    CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

    Solubility

    Appreciable
    28 mg/mL

    Synonyms

    Phosphate, Pyridoxal
    Pyridoxal 5 Phosphate
    Pyridoxal 5-Phosphate
    Pyridoxal P
    Pyridoxal Phosphate
    Pyridoxal-P

    Canonical SMILES

    CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O

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